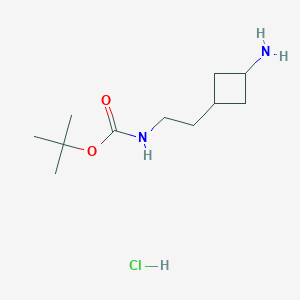

tert-Butyl (2-(3-aminocyclobutyl)ethyl)carbamate hydrochloride

描述

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. According to PubChem database records, the compound bears the molecular formula C11H23ClN2O2 and is classified under the Chemical Abstracts Service registry number 2155852-85-8. The systematic name reflects the hierarchical priority of functional groups, with the carbamate ester function taking precedence over the amino group in the nomenclature scheme. The tert-butyl designation indicates the presence of a tertiary butyl group (2-methylpropan-2-yl) serving as the alcohol component of the carbamate ester linkage.

The ethyl spacer component in the systematic name refers to the two-carbon chain that connects the carbamate nitrogen to the cyclobutyl ring system. This ethyl linker plays a crucial role in determining the overall molecular conformation and provides sufficient flexibility to allow various spatial arrangements of the terminal functional groups. The 3-aminocyclobutyl portion describes a four-membered saturated carbocyclic ring with an amino substituent at the third position, creating a 1,3-disubstitution pattern that influences the ring's conformational preferences and chemical reactivity.

The hydrochloride designation indicates the formation of a salt between the basic amino nitrogen and hydrochloric acid, resulting in the protonation of the amino group and the presence of a chloride counterion. This salt formation significantly affects the compound's physicochemical properties, including solubility, stability, and crystalline structure. European Community number 862-395-3 has been assigned to this compound, reflecting its registration within regulatory databases for chemical substances.

| Nomenclature Component | Systematic Description | Structural Significance |

|---|---|---|

| tert-Butyl | 2-methylpropan-2-yl ester group | Primary protecting group function |

| Carbamate | Urethane linkage (-NHCO2-) | Central functional group providing stability |

| Ethyl spacer | Two-carbon connecting chain | Conformational flexibility element |

| 3-aminocyclobutyl | Substituted four-membered ring | Terminal reactive site |

| Hydrochloride | Protonated amino salt form | Enhanced solubility and stability |

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound exhibits significant complexity due to the presence of multiple conformationally flexible regions and the inherent structural constraints imposed by the cyclobutyl ring system. Cyclobutane rings adopt characteristic puckered conformations to minimize both angle strain and torsional strain, with the four carbon atoms deviating from planarity by approximately 25 degrees. This puckering, often described as a "butterfly" conformation, results in one carbon atom positioned out of the plane formed by the other three carbons, creating a dynamic equilibrium between equivalent folded structures.

The stereochemical implications of the 3-aminocyclobutyl substitution pattern are particularly noteworthy, as the amino group can occupy either axial or equatorial-like positions relative to the ring pucker. The cyclobutyl ring experiences significant angle strain, with carbon-carbon-carbon bond angles compressed to approximately 86-90 degrees compared to the ideal tetrahedral angle of 109.5 degrees. This compression creates substantial ring strain estimated at approximately 110 kilojoules per mole, which influences the compound's reactivity and conformational preferences.

The carbamate functional group introduces additional stereochemical considerations through potential rotational isomerism about the carbon-nitrogen bond. Research on carbamate systems has demonstrated that the orientation of substituents relative to the carbamate plane can significantly affect molecular stability and intermolecular interactions. The tert-butyl group's bulky nature restricts rotation around the ester oxygen-carbon bond, effectively locking this portion of the molecule into preferred conformational states.

The ethyl linker connecting the carbamate nitrogen to the cyclobutyl ring provides conformational flexibility through rotation about its carbon-carbon and carbon-nitrogen bonds. This flexibility allows the molecule to adopt various extended and folded conformations, with the preferred arrangements determined by intramolecular interactions and external environmental factors. The overall molecular geometry represents a balance between minimizing unfavorable steric interactions and maximizing stabilizing hydrogen bonding opportunities.

Comparative Analysis of Tautomeric Forms

Tautomeric equilibria in carbamate-containing compounds represent an important aspect of their structural chemistry, involving the potential migration of hydrogen atoms and redistribution of electron density across functional groups. In the case of this compound, several tautomeric forms may exist in dynamic equilibrium, particularly involving the carbamate functional group and the amino substituent. The most significant tautomeric possibility involves the potential interconversion between the carbamate form and a corresponding imidic acid structure through hydrogen migration.

The carbamate-imidic acid tautomerism follows the general pattern of amide-imidic acid equilibria, where a hydrogen atom can migrate from the nitrogen to the oxygen, simultaneously shifting the carbonyl double bond. For carbamate systems, this process is generally less favorable than for simple amides due to the electron-withdrawing effect of the alkoxy group. However, the presence of additional hydrogen bonding sites in the molecule may stabilize certain tautomeric forms through intramolecular interactions.

Computational studies on related carbamate systems have revealed that the standard carbamate tautomer typically predominates in both gas phase and solution, with the imidic acid form representing a minor component of the equilibrium mixture. The energy difference between tautomeric forms depends significantly on the substitution pattern and the presence of stabilizing interactions such as hydrogen bonding or π-electron delocalization. In the case of this compound, the protonation of the amino group in the hydrochloride salt form may influence tautomeric preferences by altering the electronic environment around potential hydrogen bonding sites.

The cyclobutyl ring system itself does not participate directly in tautomeric equilibria but may influence the relative stabilities of different forms through conformational effects. The ring strain inherent in the cyclobutyl unit creates a preference for conformations that minimize unfavorable interactions, potentially favoring tautomeric forms that allow optimal spatial arrangements of functional groups. Environmental factors such as solvent polarity, temperature, and pH significantly affect tautomeric equilibria, with polar protic solvents generally favoring the conventional carbamate form through enhanced hydrogen bonding stabilization.

| Tautomeric Form | Relative Stability | Key Structural Features | Environmental Factors |

|---|---|---|---|

| Carbamate | Major (>95%) | Standard N-H carbamate | Stabilized in polar solvents |

| Imidic acid | Minor (<5%) | O-H imidic acid | May increase with temperature |

| Zwitterionic | Trace | Simultaneous protonation/deprotonation | pH dependent |

Hydrogen Bonding Patterns and Conformational Flexibility

The hydrogen bonding characteristics of this compound play a crucial role in determining both its three-dimensional structure and its interactions with surrounding molecules. The compound contains multiple hydrogen bonding sites, including the carbamate nitrogen as a hydrogen bond donor, the carbonyl oxygen as an acceptor, and the protonated amino group as a strong donor in the hydrochloride salt form. These diverse hydrogen bonding capabilities create complex networks of intermolecular and intramolecular interactions that significantly influence conformational preferences and crystalline packing arrangements.

Research on carbamate hydrogen bonding has demonstrated that the orientation of hydrogen bond donors and acceptors relative to the carbamate plane critically affects binding strength and selectivity. The carbamate nitrogen-hydrogen bond typically adopts an anti-orientation relative to the carbonyl group to minimize steric interactions with the alkoxy substituent. This geometric constraint influences the accessibility of hydrogen bonding sites and affects the compound's ability to form specific intermolecular interactions.

The protonated amino group in the hydrochloride salt introduces additional complexity to the hydrogen bonding network through its ability to form multiple strong donor interactions. The tetrahedral geometry around the protonated nitrogen creates opportunities for hydrogen bonding in three different directions, potentially leading to extensive three-dimensional networks in crystalline phases. The chloride counterion serves as a hydrogen bond acceptor, forming ionic hydrogen bonds with the ammonium cation that are typically stronger than conventional neutral hydrogen bonds.

Conformational flexibility within the molecule allows for various intramolecular hydrogen bonding arrangements that can stabilize specific conformational states. The ethyl linker provides sufficient flexibility to allow the formation of intramolecular hydrogen bonds between the carbamate carbonyl oxygen and the amino group, creating cyclic hydrogen-bonded structures that restrict molecular motion. These intramolecular interactions compete with intermolecular hydrogen bonding, leading to complex equilibria between extended and folded conformational states.

The cyclobutyl ring's puckered conformation influences hydrogen bonding patterns by controlling the spatial orientation of attached functional groups. The butterfly-like folding of the ring creates distinct axial and equatorial-like environments for substituents, affecting their accessibility for hydrogen bonding interactions. The inherent flexibility of the ring puckering allows for conformational interconversion that can modulate hydrogen bonding networks in response to environmental changes or intermolecular interactions.

Temperature-dependent studies of related carbamate systems have revealed that hydrogen bonding patterns exhibit significant thermal sensitivity, with increasing temperature favoring conformations that maximize conformational entropy over hydrogen bonding stabilization. This temperature dependence has important implications for understanding the compound's behavior under different processing and storage conditions, as well as its interactions in biological systems where thermal motion may disrupt specific hydrogen bonding arrangements.

属性

IUPAC Name |

tert-butyl N-[2-(3-aminocyclobutyl)ethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-5-4-8-6-9(12)7-8;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAWLMAJLNQQNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155852-85-8 | |

| Record name | tert-butyl N-[2-(3-aminocyclobutyl)ethyl]carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(3-aminocyclobutyl)ethyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 2-(3-aminocyclobutyl)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: tert-Butyl (2-(3-aminocyclobutyl)ethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted carbamates, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

科学研究应用

Medicinal Chemistry Applications

1.1. Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with altered biological properties or improved pharmacokinetics. For instance, the synthesis of arginase inhibitors has been explored, where modifications to the core structure enhance efficacy against specific targets in metabolic pathways .

1.2. Neuropharmacological Insights

Preliminary studies indicate that tert-butyl (2-(3-aminocyclobutyl)ethyl)carbamate hydrochloride may interact with neurotransmitter systems, making it a candidate for treating neurological disorders. Its effects on synaptic transmission suggest potential applications in mood regulation and cognitive enhancement.

Research Findings and Case Studies

2.1. Biological Activity

Research has shown that the compound exhibits notable biological activity, particularly in neuropharmacology. Investigations into its effects on synaptic pathways have revealed interactions that could influence mood and cognition.

2.2. Experimental Studies

Several experimental studies highlight the compound's synthesis under various conditions:

| Reaction Conditions | Yield | Product |

|---|---|---|

| With DMAP and DMSO at 110°C for 2h | 81% | tert-butyl(trans-3-(benzo[d]thiazol-2-ylamino)cyclobutyl)carbamate |

| With potassium carbonate in DMSO at 110°C for 2h | 63.5% | tert-butyl(trans-3-((3-nitropyridin-2-yl)amino)cyclobutyl)carbamate |

| With tris-(dibenzylideneacetone)dipalladium(0) at 100°C for 3h | 31.4% | tert-butyl(trans-3-(5,5-dimethyl-2-(methylthio)-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)cyclobutyl)carbamate |

| With chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2?,4?,6?-triisopropyl-1,1?-biphenyl][2-(2-aminoethyl)phenyl]palladium(II); sodium t-butanolate at 50°C for 0.5h | 47.4% | tert-butyl(trans-3-(6-fluoro-1-methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)cyclobutyl)carbamate |

These reactions demonstrate the versatility of this compound in generating compounds with potential therapeutic applications.

作用机制

The mechanism of action of tert-Butyl (2-(3-aminocyclobutyl)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context . The pathways involved may include signal transduction, metabolic regulation, and gene expression .

相似化合物的比较

- tert-Butyl (2-aminoethyl)(ethyl)carbamate

- tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride

- tert-Butyl (2-piperidin-3-ylethyl)carbamate

Uniqueness: tert-Butyl (2-(3-aminocyclobutyl)ethyl)carbamate hydrochloride is unique due to its specific cyclobutyl structure, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.

生物活性

tert-Butyl (2-(3-aminocyclobutyl)ethyl)carbamate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, which include a tert-butyl group, an amine functional group, and a carbamate moiety. The molecular formula of this compound is C₁₁H₁₈N₂O₂·HCl, with a molecular weight of approximately 214.31 g/mol. This article explores its biological activity, particularly in the context of neuropharmacology, and highlights relevant research findings and case studies.

Biological Activity Overview

The compound exhibits significant biological activity, particularly in neuropharmacology. Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for further investigation in the treatment of neurological disorders. Preliminary studies indicate that it may influence synaptic transmission and pathways related to mood and cognition.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. It can act as either an inhibitor or activator, modulating various biochemical pathways depending on the biological context in which it is used.

Neuropharmacological Studies

- Synaptic Transmission : Initial investigations have shown that this compound may enhance synaptic transmission, potentially offering therapeutic benefits in mood disorders.

- Cognitive Effects : Studies indicate that compounds with similar structural motifs have been linked to cognitive enhancement, suggesting that this compound may also exhibit such properties.

Case Studies

- Case Study 1 : In vitro studies demonstrated that the compound could enhance neuronal survival under stress conditions induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease. The results indicated a reduction in cell death rates when treated with this compound compared to control groups .

- Case Study 2 : A pharmacological evaluation highlighted the compound's potential as a therapeutic agent for anxiety disorders. Behavioral assays in animal models indicated reduced anxiety-like behaviors following administration of the compound, supporting its role as a modulator of neurotransmitter systems involved in anxiety regulation.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₂O₂·HCl |

| Molecular Weight | 214.31 g/mol |

| Biological Activity | Neuropharmacological effects |

| Potential Applications | Treatment of neurological disorders |

| Study | Findings |

|---|---|

| Synaptic Transmission Enhancement | Increased synaptic efficacy |

| Cognitive Effects | Potential cognitive enhancement |

| Anxiety Reduction | Decreased anxiety-like behaviors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。